Cyclin-A1 (271-279)
Description
Overview of Cyclin A1 and its General Role in Eukaryotic Cell Cycle Regulation
Cyclin A1 is a member of the highly conserved cyclin family of proteins that are fundamental to the regulation of the eukaryotic cell cycle. wikidoc.orgwikipedia.org These proteins exhibit a characteristic periodic fluctuation in their abundance throughout the cell cycle, and they function by forming complexes with and activating cyclin-dependent kinases (CDKs). wikidoc.orgcreativebiolabs.netnih.gov The differential expression and degradation patterns of various cyclins ensure the timely coordination of mitotic events. wikidoc.orgabclonal.com
Specifically, Cyclin A1 plays a crucial role in orchestrating the transitions between different phases of the cell cycle. wikipedia.org It is involved in both the S phase (DNA synthesis) and the G2/M phase transition, which leads to mitosis. wikipedia.orgpatsnap.comthermofisher.com This dual functionality is achieved through its association with two different cyclin-dependent kinases: CDK2 and CDK1 (also known as CDC2). wikidoc.orgwikipedia.org The Cyclin A1/CDK2 complex is essential for the initiation and progression of DNA replication during the S phase. wikipedia.orgthermofisher.comontosight.ai Subsequently, the association of Cyclin A1 with CDK1 is required for the cell to enter mitosis. wikipedia.org
The expression of Cyclin A1 is tightly regulated, with its levels being very low in the G0 (resting) phase and increasing as the cell progresses through the cycle, reaching a peak in the S and G2/M phases. nih.gov While Cyclin A2 is the predominant A-type cyclin in most somatic cells, Cyclin A1 expression is notably high in the testis, where it is essential for the meiotic cell cycle in male germ cells, and in certain cancer cells. wikidoc.orgwikipedia.orgoup.com In fact, dysregulation of Cyclin A1 expression has been implicated in the development of various cancers, including acute myeloid leukemia (AML) and solid tumors such as those found in the breast and prostate. patsnap.comnih.govpnas.org The overexpression of Cyclin A1 in these malignant cells can lead to uncontrolled cell division and tumor growth. patsnap.com
The regulatory function of the Cyclin A1-CDK2 complex extends to DNA repair processes. Following DNA damage from factors like UV or gamma irradiation, Cyclin A1 expression is induced. nih.gov The complex can then phosphorylate key proteins involved in DNA double-strand break repair, such as Ku70, highlighting its role in maintaining genomic integrity. nih.gov
Identification and Characterization of the Cyclin-A1 (271-279) Peptide Sequence (FLDRFLSCM)
The specific peptide fragment Cyclin-A1 (271-279) corresponds to the amino acid sequence Phenylalanine-Leucine-Aspartic Acid-Arginine-Phenylalanine-Leucine-Serine-Cysteine-Methionine, abbreviated as FLDRFLSCM. jpt.comjpt.com This nine-amino-acid peptide has been identified as a specific epitope, a part of the Cyclin A1 protein that can be recognized by the immune system. jpt.com
The identification of this peptide often stems from research focused on cancer immunotherapy, where the goal is to find tumor-associated antigens that can be targeted by T-cells. nih.gov Cyclin A1 is considered a promising target because its expression is largely restricted to specific tissues like the testis and is aberrantly high in certain cancers, such as acute myeloid leukemia (AML) and ovarian cancer. nih.govnih.gov
The characterization of the FLDRFLSCM peptide involves several key steps. In silico prediction algorithms are often used as a first step to identify potential peptide sequences within the full-length Cyclin A1 protein that are likely to bind to Major Histocompatibility Complex (MHC) class I molecules, specifically HLA-A*02:01 in this case. nih.gov These predictions are then experimentally validated through binding assays to confirm the peptide's affinity for the MHC molecule. nih.gov
Further characterization involves assessing the immunogenicity of the peptide, which is its ability to elicit an immune response. nih.gov This is typically done through in vitro stimulation of T-cells with the peptide and observing their activation and proliferation. nih.govnih.gov Researchers have demonstrated that T-cells specific for the Cyclin-A1 (271-279) epitope can be generated and that these T-cells are capable of recognizing and killing cancer cells that present this peptide on their surface. nih.govresearchgate.net The natural presentation of this peptide on primary AML blasts has also been confirmed, solidifying its relevance as a target for T-cell-based therapies. nih.gov
| Attribute | Description |
|---|---|
| Peptide Name | Cyclin-A1 (271-279) |
| Amino Acid Sequence | FLDRFLSCM |
| UniProt Accession (Human Cyclin A1) | P78396 jpt.com |
| Amino Acid Position | 271-279 jpt.com |
| MHC Restriction | HLA-A*02:01 jpt.com |
| Primary Application | T-cell immunity research jpt.comjpt.com |
Significance of Specific Peptide Fragments in Modulating Full-Length Protein Functionality and Research Applications
The study of specific peptide fragments derived from larger proteins is a powerful tool in biological research, offering a window into the function of the full-length protein. pnas.orgpnas.org These fragments can mimic the binding interfaces of the parent protein, allowing them to compete for and sometimes inhibit the native interactions of the full-length protein. pnas.orgnih.gov This "dominant-negative" inhibition can be a valuable method for studying protein function within living cells. pnas.org
In the context of Cyclin A1, peptide fragments like Cyclin-A1 (271-279) are significant for several reasons. Firstly, they are instrumental in the field of immunology and cancer therapy. nih.govnih.gov By identifying immunogenic peptides that are selectively presented by cancer cells, researchers can develop targeted therapies, such as cancer vaccines or adoptive T-cell therapies, that specifically attack and destroy tumor cells while sparing healthy tissues. jpt.comacs.org
Secondly, these peptides serve as probes to dissect the molecular interactions of the full-length protein. nih.gov For example, by using a peptide library, researchers can map the regions of Cyclin A1 that are critical for its interaction with CDK2 or other substrate proteins. researchgate.net This can provide detailed structural and functional information that is crucial for understanding the protein's mechanism of action.
Finally, the use of synthetic peptides offers a level of control and specificity that can be difficult to achieve when studying the entire protein. pnas.org Researchers can easily synthesize and modify peptides to investigate the contribution of individual amino acids to binding and function. nih.gov This approach has been instrumental in delineating the key residues involved in protein-protein interactions and has paved the way for the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may have improved stability or other desirable properties. nih.gov The study of peptide fragments, therefore, not only enhances our fundamental understanding of protein biology but also opens up new avenues for the development of novel therapeutic agents. acs.orgplos.org
Properties
sequence |
FLDRFLSCM |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cyclin-A1 (271-279) |
Origin of Product |
United States |
Structural and Conformational Aspects of Cyclin A1 271 279
Amino Acid Sequence and Precise Location within the Full-Length Cyclin A1 Protein (UniProt P78396, residues 271-279)
The full-length human Cyclin A1 protein is composed of 465 amino acids. uniprot.org The peptide "Cyclin-A1 (271-279)" corresponds to the sequence of amino acids from position 271 to 279. This specific segment is located within the cyclin box, a conserved region among cyclins that is crucial for binding to and activating cyclin-dependent kinases (CDKs). embopress.orgnih.gov
The amino acid sequence for the full-length human Cyclin A1 (UniProt accession number P78396) is well-established. The precise sequence for the 271-279 region can be extracted from this larger protein sequence.
Table 1: Amino Acid Sequence of Cyclin-A1 (271-279) This interactive table details the specific amino acid sequence of the Cyclin-A1 (271-279) peptide.
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
|---|---|---|
| 271 | Leucine (B10760876) | L |
| 272 | Glycine | G |
| 273 | Leucine | L |
| 274 | Arginine | R |
| 275 | Proline | P |
| 276 | Threonine | T |
| 277 | Alanine | A |
| 278 | Phenylalanine | F |
Predicted Secondary and Tertiary Structural Motifs Potentially Present within the (271-279) Region
Predicting the secondary and tertiary structure of a short peptide segment like Cyclin-A1 (271-279) often relies on computational methods and inferences from the structure of the entire protein. nih.gov Secondary structure prediction algorithms analyze the amino acid sequence to determine the likelihood of forming alpha-helices, beta-sheets, or random coils. youtube.comnips.cc For the cyclin family, a common approach involves creating a master sequence alignment of different cyclin types to identify conserved structural features. nih.gov
Based on such predictive models, the domain of cyclins that is important for interaction with CDKs is predicted to be helical. nih.gov The (271-279) region falls within this broader domain. The presence of proline at position 275 could induce a turn or kink in a helical structure, potentially creating a specific recognition site. The surrounding hydrophobic residues, such as leucine and phenylalanine, suggest that this region may be involved in hydrophobic interactions, either buried within the protein core or at a protein-protein interface.
Tertiary structure predictions for such a small fragment are inherently challenging as the conformation is heavily influenced by its interactions with the rest of the protein. In the context of the full Cyclin A1 protein, this region is expected to fold as part of a larger, stable domain.
Contextual Influence of the (271-279) Region on Overall Cyclin A1 Conformation and Binding Site Availability (Inferred from broader Cyclin A studies)
The binding of a cyclin to its partner CDK is the primary event that leads to the activation of the kinase. wikipedia.org This binding induces significant conformational changes in the CDK, particularly in the T-loop and the αC-Helix, which are essential for its enzymatic activity. wikipedia.org The cyclin subunit itself also undergoes conformational adjustments upon binding to a CDK. tandfonline.com
The conformation of this region could influence the accessibility of key binding sites on Cyclin A1, thereby modulating its interaction with CDKs and other regulatory proteins. Alterations in the conformation of this peptide segment, perhaps through post-translational modifications or binding of other factors, could allosterically regulate the activity of the Cyclin A1/CDK complex.
Methodological Approaches for Structural Elucidation of Peptide-Protein Interactions Relevant to Cyclin A1 (e.g., X-ray Crystallography of Cyclin-CDK complexes, Fragment Screening)
Several powerful techniques are employed to understand the three-dimensional structure of protein complexes like Cyclin A1/CDK and to identify key interaction sites.
X-ray Crystallography: This has been a cornerstone technique for determining the high-resolution structures of various cyclin-CDK complexes, including those of Cyclin A, Cyclin B, and Cyclin D with their respective CDK partners. embopress.orgtandfonline.comproteopedia.orgnih.gov The process involves crystallizing the protein complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density and build a detailed atomic model of the protein's structure. nih.gov These crystal structures have provided invaluable insights into how cyclins bind to and activate CDKs, revealing the specific amino acid residues involved in the interaction and the conformational changes that occur upon complex formation. embopress.orgwikipedia.org
Fragment Screening: This is a valuable method for identifying small chemical fragments that bind to a protein of interest, which can serve as starting points for developing more potent and specific inhibitors or modulators of protein-protein interactions (PPIs). dovepress.comiucr.org Techniques used for fragment screening include:
Nuclear Magnetic Resonance (NMR) spectroscopy: Detects the binding of fragments by observing changes in the chemical shifts of either the protein or the fragment. dundee.ac.ukeurekaselect.com
Surface Plasmon Resonance (SPR): Measures changes in the refractive index at a sensor surface when a fragment binds to an immobilized protein target. dundee.ac.ukeurekaselect.com
X-ray Crystallography: Can be used to screen a library of fragments by soaking them into protein crystals and identifying those that bind. iucr.orgeurekaselect.com This method has the advantage of directly revealing the binding site and pose of the fragment. iucr.org
Disulfide Tethering: A site-directed screening technique where fragments containing a disulfide group are screened against a protein engineered to have a surface-exposed cysteine residue. This method can identify fragments that bind near the cysteine and can be used to find molecules that either inhibit or stabilize protein-protein interactions. acs.org
These approaches, particularly when used in combination, are instrumental in mapping the interaction surfaces of proteins like Cyclin A1 and in understanding the structural basis of their function and regulation. dundee.ac.uk
Molecular Interactions Mediated by Cyclin A1 271 279 and Its Parent Protein
Association with Cyclin-Dependent Kinases (CDKs)
The primary role of cyclins is to bind and activate cyclin-dependent kinases (CDKs), which are the catalytic engines that drive the cell cycle. wikipedia.orgbiorxiv.org Cyclin A1 is no exception, forming active complexes that phosphorylate a host of substrate proteins to orchestrate cell cycle transitions. thermofisher.com
Human Cyclin A1 demonstrates the ability to associate with both CDK2 and, to a lesser extent, CDK1. nih.govpatsnap.com The association with CDK2 is particularly prominent and has been observed both in vitro and in vivo. nih.gov The resulting Cyclin A1-CDK2 complex is crucial for regulating the S phase (DNA synthesis) and the G2/M transition of the cell cycle. patsnap.comthermofisher.com While Cyclin A2, the somatic form, also binds both CDKs, Cyclin A1 shows a preference for CDK2. wikipedia.orgtandfonline.com In human cells, Cyclin A typically assembles with CDK2 early in the cell cycle, and only after these complexes reach a peak in late S or G2 phase does it start to bind with CDK1. nih.gov The formation of these specific cyclin-CDK pairs is a critical determinant of their function and ensures the orderly progression of the cell cycle. biorxiv.org
Table 1: Specificity of Cyclin A1 Interaction with CDKs
| Binding Partner | Interaction with Cyclin A1 | Primary Associated Cell Cycle Phase | Reference |
|---|---|---|---|
| CDK2 | Strong/Primary | S phase, G2/M transition | nih.govpatsnap.comthermofisher.com |
| CDK1 | Weaker/Secondary | G2/M transition | nih.govwikipedia.org |
The interaction between any cyclin and its partner CDK is structurally mediated by the cyclin box, a conserved domain of about 100 amino acids arranged into five alpha-helices. ebi.ac.ukprospecbio.com Cyclins possess two such cyclin box folds, which are essential for binding to CDKs. pnas.org The region in Cyclin A containing both cyclin box folds (amino acids 201–432) has been identified as the primary CDK2 binding domain. pnas.org
Specificity of Interaction with CDK2 and CDK1
Interactions with Key Cell Cycle Regulatory Proteins
Beyond its fundamental partnership with CDKs, Cyclin A1 interacts with a range of other proteins that are central to cell cycle control. These interactions allow for a more nuanced regulation of proliferation, differentiation, and response to cellular stress.
The Retinoblastoma (Rb) protein family, comprising pRb, p107, and p130, are critical tumor suppressors that control the G1/S transition. researchgate.net Cyclin A1 can bind to members of the Rb family. nih.govnih.gov While somatic Cyclin A2 binds to p107 and p130 but not directly to pRb in vitro, Cyclin A1 has been shown to be capable of binding to the C-pocket region of Rb. nih.gov The interaction with p107 and p130 is mediated through a specific sequence in their "spacer" region, which is absent in pRb. nih.govresearchgate.net The Cyclin A1-CDK2 complex can phosphorylate Rb family proteins, which is a key step in releasing the E2F transcription factors they hold in check, thereby allowing the expression of genes required for S-phase entry. nih.govnih.gov Furthermore, p107 and p130 can act as inhibitors of Cyclin A-CDK2 complexes, adding another layer of regulation. researchgate.netnih.govuu.nl This inhibitory function is mediated by distinct domains within p107 and p130. researchgate.netembopress.org
E2F-1 is a member of the E2F family of transcription factors that are essential for the transcription of genes involved in DNA replication and cell cycle progression. iiarjournals.org Cyclin A1 directly interacts with E2F-1. nih.govwikidoc.orgsdbonline.org This interaction is significantly enhanced when Cyclin A1 is complexed with CDK2. nih.govnih.gov The Cyclin A1-CDK2 complex phosphorylates E2F-1, and this event is thought to modulate its transcriptional activity. nih.gov This creates a regulatory loop, as E2F-1 itself can drive the expression of Cyclin A. iiarjournals.org The association between Cyclin A1 and E2F-1 has been observed in vivo and suggests that E2F-1 is a key substrate for the Cyclin A1-associated kinase, linking the cyclin directly to the machinery of gene expression. nih.govsdbonline.org
Table 2: Summary of Cyclin A1 Interactions with Cell Cycle Regulators
| Interacting Protein | Type of Interaction | Functional Consequence | Reference |
|---|---|---|---|
| pRb | Direct binding | Phosphorylation by Cyclin A1-CDK2, potential regulation of G1/S transition | nih.gov |
| p107 | Direct binding | Phosphorylation by Cyclin A1-CDK2; Inhibition of Cyclin A1-CDK2 activity | nih.govresearchgate.net |
| p130 | Direct binding | Phosphorylation by Cyclin A1-CDK2; Inhibition of Cyclin A1-CDK2 activity | nih.govnih.gov |
| E2F-1 | Direct binding (enhanced by CDK2) | Phosphorylation by Cyclin A1-CDK2, modulation of transcriptional activity | nih.govnih.govsdbonline.org |
| p21 family | Direct binding | Inhibition of Cyclin A1-CDK2 kinase activity | nih.govpnas.org |
The p21 family of proteins (including p21Cip1/WAF1, p27Kip1, and p57Kip2) are cyclin-dependent kinase inhibitors (CKIs) that can halt cell cycle progression, often in response to stress signals like DNA damage. wikipedia.orgpnas.org p21 is a universal inhibitor capable of binding to and inhibiting a broad range of cyclin-CDK complexes, including Cyclin A-CDK2. wikipedia.orgnih.gov Studies have confirmed a direct interaction between Cyclin A1 and members of the p21 family, specifically p21 and p27. nih.gov This binding inhibits the kinase activity of the Cyclin A1-CDK2 complex, providing a crucial mechanism for cell cycle arrest. nih.govmdpi.com The interaction is mediated by the N-terminal domain of the CKI, which binds to both the cyclin and the CDK subunit of the complex. pnas.orgwikipedia.org This inhibitory binding prevents the phosphorylation of key substrates, thereby enforcing checkpoints in the cell cycle. molbiolcell.org
Association with Transcription Factor E2F-1 and its Functional Implications
Identification of Novel Interaction Partners of the Cyclin A1-CDK2 Complex
To uncover the molecular network surrounding Cyclin A1, a yeast triple-hybrid approach was employed to identify novel interaction partners of the Cyclin A1/CDK2 complex. nih.gov This screening led to the identification of several new and previously known proteins that associate with the complex. nih.gov These interactions suggest that the Cyclin A1-CDK2 complex is a hub for various cellular processes, including DNA repair, signaling, and splicing. nih.govxn--80aabqbqbnift4db.xn--p1ai The identified interactions were subsequently validated through GST pull-down assays and co-immunoprecipitation. nih.govxn--80aabqbqbnift4db.xn--p1ai
Among the novel proteins discovered, three were named INCA1, KARCA1, and PROCA1. nih.gov
INCA1 (Inhibitor of CDK interacting with Cyclin A1) was the most frequently isolated unknown gene in the screen. nih.gov It is an evolutionarily conserved nuclear protein that does not share homology with any other known genes. nih.govgenecards.org Functionally, INCA1 acts as a negative regulator of CDK2 activity, which leads to a delay in the S-phase of the cell cycle and suppresses cell proliferation. maayanlab.cloudnih.gov This inhibitory function is dependent on a specific cyclin-binding domain within the INCA1 protein. maayanlab.cloudnih.gov Further studies have shown that INCA1 itself is a substrate for the Cyclin A1-CDK2 kinase complex. nih.govebi.ac.uk The expression of INCA1 is high in the testis and varies during its maturation, while its levels are decreased in germ cell cancers. nih.gov In the context of hematopoiesis, loss of INCA1 leads to increased CDK2 activity and has been linked to impaired leukemia development, suggesting a tumor-suppressive role. maayanlab.cloud
KARCA1 (Kelch/Ankyrin Repeat Containing Cyclin A1 Interacting Protein) , also known as KLHDC9, was another novel interaction partner identified. nih.govxn--80aabqbqbnift4db.xn--p1ai Like other identified partners, it is highly expressed in the testis. nih.govxn--80aabqbqbnift4db.xn--p1ai
PROCA1 (Protein Interacting with Cyclin A1) is a protein-coding gene whose interaction with the Cyclin A1-CDK2 complex was confirmed. nih.govgenecards.org Gene Ontology annotations suggest its involvement in calcium ion binding and phospholipase A2 activity. genecards.org Although PROCA1 is highly expressed in the testis, a knockout mouse model showed that it may not be essential for acrosome biogenesis. nih.govresearchgate.net
The following table summarizes the key characteristics of these novel interaction partners:
| Protein | Full Name | Key Characteristics |
| INCA1 | Inhibitor of CDK interacting with Cyclin A1 | Evolutionarily conserved nuclear protein; Inhibits CDK2 activity, causing S-phase delay; Substrate of the Cyclin A1-CDK2 complex; Highly expressed in testis. nih.govgenecards.orgmaayanlab.cloudnih.gov |
| KARCA1 | Kelch/Ankyrin Repeat Containing Cyclin A1 Interacting Protein | Also known as KLHDC9; Identified as a novel interaction partner of the Cyclin A1-CDK2 complex; Highly expressed in testis. nih.govxn--80aabqbqbnift4db.xn--p1ai |
| PROCA1 | Protein Interacting with Cyclin A1 | Implicated in calcium ion binding and phospholipase A2 activity; Highly expressed in testis; Not essential for acrosome biogenesis in mice. nih.govgenecards.orgresearchgate.net |
In addition to the novel proteins, the yeast triple-hybrid screen also identified several known proteins as interaction partners of the Cyclin A1-CDK2 complex. nih.gov
G-protein Pathway Suppressor 2 (GPS2) was identified as an interaction partner, linking the Cyclin A1-CDK2 complex to signaling pathways. nih.govatlasgeneticsoncology.org
Ku70 , a protein crucial for the non-homologous end-joining pathway of DNA double-strand break repair, was also found to interact with the complex. nih.govnih.gov This interaction is of particular interest as it suggests a role for Cyclin A1 in DNA repair processes. atlasgeneticsoncology.orgnih.gov It has been reported that Cyclin A1-CDK2 competes with Cyclin A2-CDK2 for binding to Ku70. atlasgeneticsoncology.org
mRNA-binding motif protein 4 (RBM4) was another identified partner, pointing to a potential role for the Cyclin A1-CDK2 complex in processes related to mRNA and splicing. nih.gov
The table below details these known protein interactions:
| Protein | Function | Significance of Interaction with Cyclin A1-CDK2 Complex |
| GPS2 | G-protein pathway suppressor | Links the Cyclin A1-CDK2 complex to cellular signaling pathways. nih.govatlasgeneticsoncology.org |
| Ku70 | DNA double-strand break repair via non-homologous end-joining | Implicates Cyclin A1 in DNA repair mechanisms; Competes with Cyclin A2 for binding. nih.govatlasgeneticsoncology.orgnih.gov |
| mRNA-binding motif protein 4 (RBM4) | RNA-binding protein | Suggests a role for the Cyclin A1-CDK2 complex in mRNA processing or splicing. nih.gov |
Characterization of INCA1 (Inhibitor of CDK interacting with Cyclin A1), KARCA1, and PROCA1
Investigating the Contribution of Cyclin-A1 (271-279) to Protein-Protein Interface Formation and Specificity
While extensive research has identified numerous interaction partners of the full-length Cyclin A1 protein, the specific contribution of the Cyclin-A1 (271-279) peptide fragment to the formation and specificity of these protein-protein interfaces is an area of ongoing investigation. The "cyclin box" is a conserved region in all cyclins that is essential for binding to and activating CDKs. atlasgeneticsoncology.org The specificity of cyclin-CDK interactions, which dictates which substrates are phosphorylated, is determined by regions both within and outside this conserved domain.
The region encompassing amino acids 271-279 of Cyclin A1 is located within the cyclin box fold. The precise role of this specific peptide sequence in mediating interactions with partners beyond CDK2 is not yet fully elucidated. However, the general principles of protein-protein interactions suggest that short peptide motifs can be critical for establishing specific contacts. plos.org The interaction between cyclins and their substrates is often mediated by a "recruitment site" on the cyclin, which is distinct from the CDK-binding domain. This recruitment site recognizes a short, linear motif on the substrate, thereby bringing it into proximity with the active site of the CDK.
Further research focusing on the structural biology of the Cyclin A1-CDK2 complex in association with its various binding partners would be necessary to delineate the exact contribution of the 271-279 region. Such studies could involve site-directed mutagenesis of this peptide segment to observe its effect on binding affinities and substrate specificities. Understanding how this specific fragment contributes to the protein-protein interface will provide a more granular view of how Cyclin A1 achieves its functional specificity in diverse cellular processes. plos.org
Regulation of Cyclin A1 Activity and Expression
Transcriptional and Post-Transcriptional Control of CCNA1 Gene Expression During Cell Cycle Phases
The expression of the CCNA1 gene is tightly synchronized with the progression of the cell cycle. In healthy somatic tissues, Cyclin A1 expression is generally low but exhibits a characteristic periodicity. nih.gov Its mRNA and protein levels are minimal in the G0 (quiescent) phase, begin to rise as cells enter the G1 phase, and reach their peak during the S and G2/M phases of the cell cycle. nih.govresearchgate.netspandidos-publications.com This temporal pattern of expression is crucial for its function in both mitotic and meiotic cell cycles. nih.govwikipedia.org
The promoter region of the CCNA1 gene lacks a TATA box but contains several GC boxes, which are binding sites for transcription factors like Sp1 and are essential for its cell cycle-regulated transcription. atlasgeneticsoncology.org The expression of CCNA1 is also influenced by various transcription factors. For instance, the transcription factor E2F-1 can bind to the CCNA1 promoter and regulate its activity. nih.gov Additionally, in certain cancers, aberrant transcription factor activity, such as that of the homeobox protein Six1, can drive the overexpression of CCNA1. maayanlab.cloud
Post-transcriptional regulation also plays a significant role in controlling Cyclin A1 levels. This can occur through mechanisms like alternative splicing, which results in different isoforms of the Cyclin A1 protein. atlasgeneticsoncology.org Furthermore, microRNAs (miRNAs) can target CCNA1 mRNA for degradation or translational repression. For example, in cervical carcinoma, miR-372 directly targets CCNA1, leading to its downregulation and subsequent cell cycle arrest. maayanlab.cloud In some leukemic cells, the interaction of the transcription corepressor CtBP2 with acinus can inhibit the stimulatory effect of nerve growth factor (NGF) on Cyclin A1 expression. nih.gov
Epigenetic modifications, such as promoter methylation, can also silence CCNA1 gene expression. Aberrant hypermethylation of the CCNA1 promoter has been observed in head and neck squamous cell carcinomas and is linked to the presence of the human papillomavirus (HPV). maayanlab.cloudcancer-genetics.org This epigenetic silencing may influence p53-mediated tumor suppression. maayanlab.cloud Conversely, in other contexts, the histone demethylase JMJD2B can epigenetically regulate the expression of cell cycle genes including CCNA1. atlasgeneticsoncology.org
The following table summarizes key transcriptional and post-transcriptional regulators of CCNA1 expression:
| Regulator Type | Specific Regulator | Effect on CCNA1 Expression | Cellular Context |
| Transcription Factor | Sp1 | Activation | General cell cycle regulation |
| Transcription Factor | E2F-1 | Regulation | Mitotic cell cycle |
| Transcription Factor | Six1 | Overexpression | Breast cancer |
| microRNA | miR-372 | Downregulation | Cervical carcinoma |
| Corepressor Complex | CtBP2/acinus | Inhibition | Leukemia |
| Epigenetic Modification | Promoter Hypermethylation | Silencing | Head and neck squamous cell carcinoma |
| Epigenetic Regulator | JMJD2B | Regulation | Breast cancer |
Post-Translational Modifications of Cyclin A1
Following its synthesis, the Cyclin A1 protein undergoes several post-translational modifications that are critical for regulating its stability, activity, and interactions with other proteins. These modifications include polyubiquitination, deubiquitination, and phosphorylation, which collectively ensure the precise timing of Cyclin A1's functions throughout the cell cycle.
The degradation of Cyclin A1 is a crucial event for the proper progression through and exit from mitosis. This degradation is primarily mediated by the ubiquitin-proteasome system. The Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase, plays a central role in this process. uniprot.orgroyalsocietypublishing.orgnih.gov The APC/C, in conjunction with its co-activator Cdc20 (APC/C^Cdc20), targets Cyclin A1 for polyubiquitination, primarily through 'Lys-11'-linked ubiquitin chains, in prometaphase. uniprot.orgnih.gov This polyubiquitin (B1169507) tag marks Cyclin A1 for recognition and subsequent degradation by the 26S proteasome. uniprot.orgnih.gov
The recognition of Cyclin A1 by the APC/C often involves specific motifs within the Cyclin A1 protein sequence, such as the destruction box (D-box) and the KEN-box. nih.govresearchgate.net However, studies have shown that the N-terminal fragment of Cyclin A1 containing the D-box is not efficiently targeted for degradation, suggesting a more complex regulatory mechanism. researchgate.net In addition to the APC/C, other E3 ligase complexes can also target Cyclin A1. For instance, during the G1 phase, the SCF(FBXO31) complex can ubiquitinate Cyclin A1, leading to its proteasomal degradation. uniprot.org
The process of ubiquitination is reversible, and deubiquitinating enzymes (DUBs) can remove ubiquitin chains from proteins, thereby stabilizing them. Several DUBs have been identified that counteract the degradation of Cyclin A1, playing a crucial role in regulating its levels at specific cell cycle stages.
One of the key DUBs for Cyclin A1 is Ubiquitin-Specific Protease 37 (USP37). uniprot.org USP37 is a cell cycle-regulated DUB that antagonizes the activity of the APC/C co-activated by Cdh1 (APC/C^Cdh1). nih.govresearchgate.netplos.org By binding to Cdh1 and removing the degradative polyubiquitin chains from Cyclin A1, USP37 promotes the early accumulation of Cyclin A1 in the G1 phase, which is critical for accelerating entry into the S phase. researchgate.netasm.org The activity of USP37 itself is regulated by phosphorylation, creating a feedback loop in cell cycle control. nih.govplos.org
Other DUBs have also been implicated in the stabilization of Cyclin A1. For example, USP2a has been shown to deubiquitinate and stabilize Cyclin A1 in bladder cancer cells, thereby controlling their proliferation. frontiersin.org DUB3 (also known as USP17) is another regulator that binds to, deubiquitinates, and stabilizes Cyclin A. nih.govmdpi.com The interplay between ubiquitin ligases and DUBs ensures a dynamic and precise regulation of Cyclin A1 levels, which is essential for the timely transitions between cell cycle phases.
The table below details the enzymes involved in the ubiquitination and deubiquitination of Cyclin A1:
| Process | Enzyme/Complex | Function | Cell Cycle Phase |
| Polyubiquitination | Anaphase-Promoting Complex (APC/C^Cdc20) | Targets Cyclin A1 for proteasomal degradation | Prometaphase |
| Polyubiquitination | SCF(FBXO31) Complex | Targets Cyclin A1 for proteasomal degradation | G1 phase |
| Deubiquitination | Ubiquitin-Specific Protease 37 (USP37) | Stabilizes Cyclin A1 by removing ubiquitin chains | G1/S transition |
| Deubiquitination | Ubiquitin-Specific Protease 2a (USP2a) | Stabilizes Cyclin A1 | Bladder cancer cells |
| Deubiquitination | DUB3 (USP17) | Stabilizes Cyclin A | General |
Phosphorylation is a key post-translational modification that profoundly influences the activity and interactions of Cyclin A1-CDK complexes. The kinase activity of the Cyclin A1-CDK2 complex itself is responsible for phosphorylating a multitude of substrate proteins, thereby driving cell cycle progression. nih.govspandidos-publications.com
The Cyclin A1-CDK2 complex phosphorylates key cell cycle regulators, such as the Retinoblastoma (Rb) protein and the transcription factor E2F-1. nih.govspandidos-publications.com Phosphorylation of Rb by Cyclin A1/CDK2 contributes to its inactivation, allowing for the G1/S transition. researchgate.net Similarly, phosphorylation of E2F-1 by the Cyclin A1-CDK2 complex can inactivate its DNA binding and transactivation functions. nih.gov The Cyclin A1/CDK2 complex has also been shown to phosphorylate B-myb at several sites, which is important for enhancing its transcriptional activity. nih.gov
Furthermore, the activity of the Cyclin A1-CDK2 complex is itself regulated by phosphorylation. For instance, the deubiquitinating enzyme USP37 becomes fully functional upon phosphorylation by the Cyclin A/CDK2 complex at the G1/S boundary. plos.org This creates a positive feedback loop where Cyclin A/CDK2 activates the enzyme that in turn stabilizes Cyclin A. nih.gov
In the context of DNA damage response, the Cyclin A1-CDK2 complex has been shown to phosphorylate the DNA repair protein Ku70, which is a component of the non-homologous end-joining (NHEJ) pathway. nih.gov This phosphorylation event is crucial for the regulation of DNA double-strand break repair. researchgate.net
The table below lists some of the known substrates of the Cyclin A1-CDK2 complex and the functional consequences of their phosphorylation:
| Substrate | Phosphorylation Sites | Functional Consequence |
| Retinoblastoma (Rb) protein | Multiple sites | Inactivation, promotion of G1/S transition |
| E2F-1 | Multiple sites | Inactivation of DNA binding and transactivation |
| B-myb | Threonine 447, 490, 497; Serine 581 | Enhancement of transcriptional activity |
| Ku70 | Not specified | Regulation of DNA double-strand break repair |
| USP37 | Ser-628 | Activation of deubiquitinase activity |
Deubiquitination and Stabilization by Specific Deubiquitinating Enzymes (e.g., USP37)
Subcellular Localization and Nucleocytoplasmic Shuttling of Cyclin A1-CDK Complexes
The function of Cyclin A1-CDK complexes is tightly regulated by their specific subcellular localization. Cyclin A1 is primarily a nuclear protein, which is consistent with its role in regulating DNA replication and transcription during the S and G2 phases. atlasgeneticsoncology.orguniprot.org The localization of Cyclin A1 to the nucleus allows it to interact with its nuclear substrates, such as Rb and E2F-1. nih.govresearchgate.net
While predominantly nuclear, Cyclin A1 has also been observed in the cytoplasm and associated with the cytoskeleton, specifically the spindle, during metaphase in oocytes. uniprot.org This suggests that Cyclin A1 may have functions outside the nucleus, possibly related to mitotic spindle dynamics.
The transport of proteins between the nucleus and the cytoplasm is a highly regulated process, and it is likely that the nucleocytoplasmic shuttling of Cyclin A1-CDK complexes is also controlled, although the specific mechanisms are not fully elucidated. In certain pathological conditions, the subcellular localization of Cyclin A1 can be altered. For example, in the presence of the Hepatitis B virus X (HBx) oncoprotein, the deubiquitinase USP37, which stabilizes Cyclin A1, is translocated from the nucleus to the cytoplasm. plos.org This sequestration of USP37 outside the nucleus prevents its normal function and can lead to deregulation of the cell cycle. plos.org
The precise control over the subcellular localization of Cyclin A1 ensures that its kinase activity is directed towards the appropriate substrates at the right time and place within the cell.
Mechanisms Governing Cyclin-CDK Complex Assembly, Activation, and Substrate Specificity
The formation and activation of Cyclin-CDK complexes are fundamental to cell cycle control. Cyclin A1, like other cyclins, functions by binding to and activating cyclin-dependent kinases (CDKs). wikipedia.org Cyclin A1 primarily associates with CDK2 and, to a lesser extent, with CDK1 (also known as Cdc2). spandidos-publications.comwikipedia.org The assembly of the Cyclin A1-CDK2 complex is a critical step for its kinase activity. nih.gov
The activation of the Cyclin A1-CDK2 complex is a multi-step process. The binding of Cyclin A1 to CDK2 induces a conformational change in the CDK2 catalytic subunit. Full activation, however, requires phosphorylation of a conserved threonine residue in the T-loop of CDK2 by the CDK-activating kinase (CAK), which is Cdk7. ucsf.edu The assembly of Cyclin A with its CDK partners can be dynamic, with a preference for CDK2 in the early part of the cell cycle and an increase in Cyclin A1-CDK1 complexes as cells progress towards G2. ucsf.edu
Substrate specificity is a key feature of Cyclin-CDK complexes, ensuring that the correct proteins are phosphorylated at the appropriate time. The cyclin subunit plays a crucial role in determining substrate specificity. embopress.orgpnas.org Cyclin A directs the CDK2 kinase to specific substrates through docking interactions. pnas.org Many substrates of Cyclin A-CDK2 contain a conserved "RXL" (or Cy) motif that binds to a hydrophobic patch on the surface of Cyclin A. pnas.org This interaction brings the substrate into close proximity with the CDK2 active site, facilitating its phosphorylation.
While Cyclin A1 and the more ubiquitously expressed Cyclin A2 share some substrates, they also have distinct functions and substrate preferences, which may be attributed to subtle differences in their structures and interactions with substrates. mpi-cbg.de For example, Cyclin A1 has been shown to interact specifically with B-myb, a transcription factor essential for the G1/S transition, while Cyclin A2 does not show this interaction. nih.gov The differential modulation of substrate specificity by different cyclins allows for the precise regulation of a wide array of cellular processes throughout the cell cycle. mpi-cbg.de
The following table summarizes the key aspects of Cyclin A1-CDK complex regulation:
| Regulatory Mechanism | Key Molecules/Features | Function |
| Complex Assembly | Cyclin A1, CDK2, CDK1 | Formation of the active kinase complex. |
| Complex Activation | CDK-activating kinase (CAK/Cdk7) | Phosphorylation of CDK2 T-loop for full kinase activity. |
| Substrate Specificity | RXL (Cy) motif in substrates, hydrophobic patch on Cyclin A | Docking of substrates to the Cyclin A1-CDK2 complex. |
| Differential Specificity | Cyclin A1 vs. Cyclin A2 | Recognition of distinct sets of substrates. |
Role of Cyclin A1 in Cellular Processes
Orchestration of Cell Cycle Progression and Checkpoints
Cyclin A1 is an integral component of the cell cycle machinery, instrumental in governing multiple phase transitions and the checkpoint controls that ensure the methodical and precise duplication of cells. creativebiolabs.net Its primary mode of action involves forming complexes with and activating cyclin-dependent kinases (CDKs), most notably CDK1 (also known as CDC2) and CDK2. patsnap.comwikipedia.org The expression of Cyclin A1 is itself under stringent cell cycle regulation, with levels remaining low during the quiescent (G0) phase and progressively increasing as the cell moves through G1, ultimately reaching a peak during the S and G2/M phases. nih.govnih.gov This temporal control enables Cyclin A1-CDK complexes to phosphorylate a diverse array of substrate proteins at specific junctures, thereby propelling the cell cycle forward. spandidos-publications.com
Regulation of G1/S Transition and Initiation of DNA Replication
The transition from the initial gap phase (G1) to the synthesis phase (S) represents a crucial point of commitment in the cell cycle. Cyclin A1, in partnership with CDK2, is a key facilitator of this transition. uniprot.orguniprot.org The Cyclin A1-CDK2 complex is actively involved in the phosphorylation of essential regulatory proteins that command the initiation of DNA replication. mdpi.com
A principal target of the Cyclin A1-CDK2 complex is the retinoblastoma protein (pRb) and its associated family members. nih.govnih.gov The phosphorylation of pRb by this complex results in its inactivation, which in turn liberates the E2F-1 transcription factor. nih.gov Once freed, E2F-1 proceeds to activate the transcription of genes vital for DNA synthesis, thereby facilitating the cell's entry into S phase. wikipedia.orgnih.gov
Moreover, the Cyclin A1-CDK2 complex directly phosphorylates constituents of the pre-replication complex (pre-RC), which is assembled at the origins of replication during the G1 phase. mdpi.com This phosphorylation event is a critical step in activating these complexes to commence DNA synthesis. sdbonline.org The interaction of Cyclin A1 with proteins such as CIZ1 aids in directing CDK2 activity to the chromatin and nuclear matrix, thereby augmenting the efficiency of replication initiation. mdpi.com
| Protein | Function in G1/S Transition | Interaction with Cyclin A1 |
|---|---|---|
| CDK2 | The primary kinase partner of Cyclin A1 in the G1/S transition. | Forms an active complex with Cyclin A1. nih.gov |
| pRb | A tumor suppressor that inhibits G1/S progression by binding to E2F-1. | Phosphorylated and inactivated by the Cyclin A1-CDK2 complex. nih.govnih.gov |
| E2F-1 | A transcription factor that activates genes required for DNA replication. | Released from pRb upon its phosphorylation by Cyclin A1-CDK2. nih.gov |
| CIZ1 | A nuclear matrix protein that facilitates the localization of Cyclin A-CDK2 activity. | Interacts with Cyclin A1 to promote efficient initiation of DNA replication. mdpi.com |
Control of S Phase Progression and Prevention of Re-replication
Following the initiation of DNA replication, Cyclin A1 continues to exert its influence throughout the S phase. The Cyclin A1-CDK2 complex is integral to ensuring the systematic progression of DNA synthesis. wikipedia.org It phosphorylates a range of substrates that are indispensable for the elongation phase of replication. oncotarget.com
A paramount function of Cyclin A1 during S phase is the prevention of DNA re-replication within the same cell cycle. wikipedia.orgtandfonline.com This is accomplished through several mechanisms. The Cyclin A-CDK2 complex phosphorylates components of the DNA replication machinery, including CDC6, which serves to inhibit the re-assembly of new replication complexes on DNA that has already been duplicated. wikipedia.orgoncotarget.com Furthermore, the elevated levels of Cyclin A/CDK activity during the S and G2 phases act to suppress the formation of new pre-RCs, a process referred to as origin licensing. researchgate.net The dual capacity of Cyclin A to both trigger DNA synthesis from pre-assembled complexes and to block the assembly of new ones guarantees that the genome is replicated precisely once per cell cycle. researchgate.net
Facilitation of G2/M Transition and Entry into Mitosis
Upon the completion of DNA synthesis in S phase and a subsequent gap phase (G2), the cell readies itself to enter mitosis (M phase). In this context, Cyclin A1 collaborates with CDK1 (CDC2) to promote the G2/M transition. nih.govuniprot.orgwikipedia.org The Cyclin A1-CDK1 complex plays a role in the activation of the M-phase promoting factor (MPF), the principal regulator of mitotic entry. capes.gov.brnih.gov
It is believed that the Cyclin A1-CDK1 complex is involved in the activation and stabilization of the Cyclin B/CDK1 complex, which forms the core of MPF. wikipedia.org A proposed mechanism for this involves the phosphorylation of Cdc25 phosphatases by the Cyclin A1-CDK complex. capes.gov.brbioscientifica.com Cdc25 phosphatases are tasked with removing inhibitory phosphates from CDK1, thereby activating it. The precise timing of MPF activation is essential for hallmark mitotic events such as chromosome condensation, nuclear envelope breakdown, and the formation of the mitotic spindle. rupress.org The unregulated expression of Cyclin A1 can result in the circumvention of the G2/M checkpoint, underscoring its significance in this critical cell cycle juncture. ashpublications.org
Function in Meiosis and Spermatogenesis
Cyclin A1 has an essential function in meiosis, the specialized form of cell division responsible for producing gametes. uniprot.org Its expression is particularly pronounced in the testis, specifically within late meiotic prophase spermatocytes. medsci.orgtandfonline.com Studies involving knockout mice have unequivocally shown that Cyclin A1 is vital for male fertility. medsci.orgnih.gov Male mice deficient in the Cyclin A1 gene are sterile, a consequence of spermatogenesis being arrested prior to the first meiotic division. uniprot.orgtandfonline.comnih.gov This observation suggests that other cyclins, such as the B-type cyclins that are also present, are unable to compensate for the absence of Cyclin A1's function in this specific context. nih.gov
The exact role of Cyclin A1 in meiosis is tied to its function in driving the G2/M transition of the meiotic cell cycle. medsci.org The arrest of spermatogenesis in Cyclin A1-deficient mice is linked to a defect in the activation of Cdc2 kinase at the culmination of meiotic prophase. nih.gov This implies that Cyclin A1 is necessary for the correct activation of MPF during meiosis, a prerequisite for chromosome condensation and entry into the first meiotic division. capes.gov.brnih.gov Although Cyclin A1 is also expressed in the mouse ovary, female mice lacking the gene remain fertile, suggesting a degree of functional redundancy or a less critical role in oogenesis as compared to spermatogenesis. medsci.org
Involvement in DNA Repair Mechanisms (e.g., Double-Strand Break Repair)
In addition to its established role in cell cycle progression, Cyclin A1 is also implicated in the cellular response to DNA damage, particularly in the repair of double-strand breaks (DSBs). nih.gov The expression of Cyclin A1 can be triggered by DNA-damaging agents like UV and gamma-irradiation, a process that is overseen by the tumor suppressor protein p53. nih.govnih.gov Cells that lack Cyclin A1 display heightened sensitivity to radiation, which points to a deficiency in their capacity to repair DNA damage. nih.govnih.gov
The Cyclin A1-CDK2 complex has been demonstrated to be a direct participant in DSB repair. nih.gov A key interaction partner and substrate of this complex is the Ku70 protein, a component of the non-homologous end joining (NHEJ) pathway, a primary mechanism for mending DSBs. nih.govnih.gov Research has shown that while both Cyclin A1 and its relative Cyclin A2 can augment DSB repair via homologous recombination, only Cyclin A1 markedly activates the NHEJ pathway. nih.govnih.gov This points to a specialized function for Cyclin A1 in this specific DNA repair process. The interaction of Cyclin A1 with other DNA repair proteins, such as CIZ1, lends further support to its role in the maintenance of genomic stability. biologists.com
| DNA Repair Pathway | Role of Cyclin A1 | Key Interacting Proteins |
|---|---|---|
| Non-Homologous End Joining (NHEJ) | Significantly activates this pathway. | Ku70 nih.govnih.gov |
| Homologous Recombination (HR) | Enhances this pathway. | - |
Contribution to Transcriptional Regulation and Gene Expression Programs
Cyclin A1 also exerts its influence on cellular processes by modulating the activity of transcription factors and regulating gene expression. nih.govwikipedia.org As previously noted, the Cyclin A1-CDK2 complex phosphorylates and inactivates pRb, which leads to the activation of the E2F-1 transcription factor. nih.govnih.gov This represents a well-documented mechanism through which cyclins can control the expression of genes necessary for cell cycle progression.
Beyond its involvement in the pRb-E2F pathway, Cyclin A1 has been observed to regulate the expression of other specific genes. For example, in acute myeloid leukemia cells, Cyclin A1 can suppress the expression of the Wilms' tumor 1 (WT1) gene. spandidos-publications.com This indicates that Cyclin A1 can exert both positive and negative effects on gene expression, contingent on the cellular context and the specific target genes. The capacity of Cyclin A1 to interact with a variety of proteins involved in transcription and signaling pathways, such as GPS2, suggests that it is a component of a larger molecular network that governs gene expression programs crucial for cell cycle control and meiosis. nih.gov
Modulation of Apoptosis at the Molecular and Cellular Level
Cyclin A1 exhibits a multifaceted role in the regulation of apoptosis, or programmed cell death, with its effects being highly context-dependent and varying across different cell types and physiological conditions. Research has illuminated several molecular pathways through which Cyclin A1 exerts its influence on this critical cellular process.
A significant body of evidence links Cyclin A1 to p53-dependent apoptosis. researchgate.netnih.gov The expression of Cyclin A1 can be induced by the tumor suppressor protein p53, particularly in response to DNA damage. nih.gov This suggests a role for Cyclin A1 as a downstream effector in the p53 signaling pathway that leads to apoptosis. researchgate.net In certain cancer cell lines, such as renal, ovarian, and lung carcinoma cells, forced expression of Cyclin A1 has been shown to induce apoptosis. researchgate.net This pro-apoptotic function may be mediated through the inappropriate or unscheduled activation of its binding partner, cyclin-dependent kinase 1 (Cdk1), which can lead to mitotic catastrophe and subsequent cell death. researchgate.net
In male germ cells, specifically spermatocytes, Cyclin A1 is essential for the successful completion of meiosis. researchgate.netplos.org Deficiency of Cyclin A1 in these cells leads to an arrest in the late meiotic prophase, which in turn triggers apoptosis. researchgate.netplos.org This apoptotic response in Cyclin A1-deficient spermatocytes involves both intrinsic and extrinsic signaling pathways. plos.org Key players in the intrinsic pathway, such as the pro-apoptotic proteins Bax and Bad, are found at elevated levels in these cells. plos.org
Furthermore, Cyclin A1 has been shown to interact with the 14-3-3 protein family, which are key regulators of apoptosis. researchgate.netplos.org In normal spermatocytes, 14-3-3 proteins are found in both the cytoplasm and the nucleus. However, in the absence of Cyclin A1, 14-3-3 is restricted to the cytoplasm. plos.org This altered subcellular localization of 14-3-3 may contribute to the induction of apoptosis in Cyclin A1-deficient spermatocytes. plos.org In some contexts, the interaction between Cyclin A1 and 14-3-3 has been shown to inhibit cell death. researchgate.net
The role of Cyclin A1 in apoptosis is further underscored by its interaction with other proteins involved in cell survival and DNA repair. For instance, the Cyclin A1-CDK2 complex can interact with members of the Ku family of proteins, such as Ku70, which are critical for DNA double-strand break repair. nih.govresearchgate.net Dysregulation of this process can lead to the accumulation of DNA damage and ultimately trigger apoptosis. researchgate.net
Conversely, in some cellular contexts, Cyclin A1 can promote cell survival. In prostate cancer cells, Cyclin A1 can mediate the pro-survival effects of the PI3K/AKT pathway. plos.org Additionally, in cardiomyocytes, hypoxia-induced apoptosis is associated with an accumulation of Cyclin A protein and increased activity of Cyclin A-associated kinase. ahajournals.org Inhibition of this kinase activity was found to suppress apoptosis in these cells. ahajournals.org
Table 1: Research Findings on the Role of Cyclin A1 in Apoptosis
| Cell Type/Condition | Effect of Cyclin A1 | Interacting Partners/Pathways | Key Findings |
| Renal, Ovarian, Lung Carcinoma Cells | Pro-apoptotic | p53, Cdk1 | Cyclin A1 is a p53-induced gene that can mediate apoptosis, G2/M arrest, and mitotic catastrophe. researchgate.net |
| Male Germ Cells (Spermatocytes) | Essential for survival; deficiency leads to apoptosis | 14-3-3, Bax, Bad | Deficiency of Cyclin A1 causes meiotic arrest and triggers apoptosis through both intrinsic and extrinsic pathways. plos.org |
| Leukemia Cells | Pro-apoptotic (in response to DNA damage) | Ku70, CDK2 | Cyclin A1-CDK2 complex interacts with Ku70, playing a role in DNA damage response. nih.govresearchgate.net |
| Prostate Cancer Cells | Pro-survival | PI3K/AKT pathway | Cyclin A1 can mediate the survival signals of the PI3K/AKT pathway. plos.org |
| Cardiomyocytes (under hypoxia) | Pro-apoptotic | Caspase-3, p21cip1/waf1 | Hypoxia induces Cyclin A expression and associated kinase activity, leading to apoptosis. ahajournals.org |
Influence on Cellular Migration and Cytoskeletal Organization (via Cyclin A1-mediated interactions)
Cyclin A1 has been identified as a significant modulator of cellular migration and the organization of the cytoskeleton, processes that are fundamental to both normal physiological events and pathological conditions like cancer metastasis. nih.govoup.com Its influence is primarily exerted through interactions with a variety of cellular partners that directly or indirectly affect the dynamics of the cytoskeleton and cell motility.
In the context of cancer, particularly prostate and breast cancer, overexpression of Cyclin A1 has been consistently linked to increased cell migration and invasion. plos.orgnih.gov Studies have demonstrated that forcing the expression of Cyclin A1 in cancer cell lines enhances their invasive capabilities, while conversely, inhibiting Cyclin A1 expression reduces their migratory potential. nih.gov This pro-migratory effect is often associated with the upregulation of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which are enzymes that degrade the extracellular matrix, thereby facilitating cell movement. nih.govoup.com
The interaction of Cyclin A1 with vascular endothelial growth factor (VEGF) signaling pathways also plays a crucial role in its influence on cell migration. plos.orgnih.gov Cyclin A1 can promote the expression of VEGF, which not only stimulates angiogenesis but also directly enhances the migratory and invasive properties of cancer cells. plos.orgnih.gov Furthermore, Cyclin A1 has been shown to associate with the VEGF receptor 1 (VEGFR1), suggesting a direct role in mediating VEGF-driven cellular responses, including migration. tandfonline.com
Beyond its role in cancer, Cyclin A1 is also involved in the migration of non-cancerous cells. For instance, in hematopoietic stem and progenitor cells (HSPCs), Cyclin A1, in association with VEGFR1, is required for their proper interaction with their niches in the bone marrow. tandfonline.com Interestingly, the absence of Cyclin A1 in these cells leads to an increased migratory and homing ability, indicating a complex and cell-type-specific regulatory role. tandfonline.com
The influence of Cyclin A1 on cell migration is intrinsically linked to its effects on cytoskeletal organization. The cytoskeleton, composed of actin filaments, microtubules, and intermediate filaments, provides the structural framework and the machinery for cell movement. While direct evidence detailing the specific molecular interactions of Cyclin A1 with cytoskeletal components is still emerging, it is known that cell cycle regulators can influence cytoskeletal dynamics. mdpi.com For example, some studies have noted a correlation between a reduction in Cyclin A levels and heightened cytoskeletal reorganization. mdpi.com The organization of the actin and cytokeratin cytoskeleton has been studied in ovarian epithelial cells in conjunction with Cyclin A expression. nih.gov
Table 2: Cyclin A1-Mediated Interactions Influencing Cellular Migration
| Interacting Partner/Pathway | Cellular Context | Effect on Migration | Mechanism |
| MMP2, MMP9 | Prostate Cancer | Increased | Upregulation of MMP activity, leading to extracellular matrix degradation. nih.govoup.com |
| VEGF | Prostate and Breast Cancer | Increased | Induction of VEGF expression, promoting invasion and angiogenesis. plos.orgnih.gov |
| VEGFR1 | Hematopoietic Stem and Progenitor Cells | Decreased | Regulates the interaction of HSPCs with their bone marrow niches. tandfonline.com |
| Androgen Receptor (AR) | Prostate Cancer | Increased | Cyclin A1 associates with AR to regulate the transcription of genes like VEGF and MMP2. nih.gov |
| Six1 | Breast Cancer | Increased | Functional interaction with the Six1 homeoprotein is necessary for tumorigenic activity. oup.com |
Methodological Approaches for Investigating Cyclin A1 271 279 and Its Parent Protein
In Vitro and Cellular Assays for Protein Interaction Studies
A variety of in vitro and cellular assays are employed to study the protein interactions of Cyclin A1. These methods are crucial for mapping the protein's interactome and understanding its biochemical activities.
Yeast two-hybrid (Y2H) systems are a powerful tool for identifying novel protein-protein interactions. In the context of Cyclin A1, a Y2H screen of a human testis cDNA library led to the identification of several interacting proteins. This technique relies on the transcriptional activation of a reporter gene when two proteins, a "bait" and a "prey," interact.
A modified version of this system, the yeast triple-hybrid system, has also been utilized. This method is particularly useful for studying interactions that are dependent on a third component, such as a small molecule or another protein. For instance, it can be adapted to screen for inhibitors of specific protein-protein interactions.
Biochemical assays are fundamental to confirming and characterizing protein-protein interactions identified through methods like Y2H. Glutathione S-transferase (GST) pull-down assays are a common in vitro method used for this purpose. In these assays, a GST-fusion protein of Cyclin A1 is used to "pull down" interacting partners from a cell lysate.
Co-immunoprecipitation (Co-IP) is another widely used technique to validate protein interactions within a cellular context. This method involves using an antibody to precipitate a protein of interest (e.g., Cyclin A1) from a cell lysate, along with any proteins that are bound to it. Subsequent analysis, often by Western blotting, can identify the interacting partners. These assays have been instrumental in confirming the interaction of Cyclin A1 with proteins such as the retinoblastoma protein (pRb) and the transcription factor E2F-1.
Cyclin A1 functions as a regulatory subunit of cyclin-dependent kinases (CDKs), and its binding to CDKs results in the formation of active kinase complexes. The activity of these complexes can be measured using in vitro kinase assays. These assays typically involve incubating the Cyclin A1/CDK complex with a specific substrate and radiolabeled ATP. The incorporation of the radiolabel into the substrate is then quantified to determine kinase activity.
Commonly used substrates for Cyclin A1/CDK2 kinase assays include Histone H1, members of the retinoblastoma protein family (pRb, p107, and p130), and the transcription factor E2F-1. These assays have demonstrated that the Cyclin A1/CDK2 complex can phosphorylate these substrates, suggesting a role in cell cycle regulation and transcription.
| Substrate | Description | Role in Cyclin A1 Research |
| Histone H1 | A linker histone protein involved in chromatin structure. | Used as a general substrate to measure the kinase activity of Cyclin A1/CDK complexes. |
| E2F-1 | A transcription factor that plays a crucial role in the G1/S transition of the cell cycle. | Phosphorylation by Cyclin A1/CDK2 inhibits its DNA binding activity, suggesting a regulatory role. |
| Rb Family Proteins (pRb, p107, p130) | Tumor suppressor proteins that regulate cell cycle progression. | Phosphorylation by Cyclin A1/CDK2 is thought to contribute to their inactivation, promoting cell cycle progression. |
Biochemical Assays: GST Pull-down Assays and Co-Immunoprecipitation
Genetic Manipulation and Cell Line Models
To understand the in vivo functions of Cyclin A1, researchers employ various genetic manipulation techniques and cell line models. These approaches allow for the controlled modulation of Cyclin A1 expression, enabling the study of its physiological roles.
RNA interference (RNAi) is a powerful tool for specifically silencing gene expression. Short interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) are designed to target the mRNA of Cyclin A1, leading to its degradation and a subsequent reduction in protein levels. This "knockdown" approach allows researchers to study the consequences of reduced Cyclin A1 expression in various cell lines.
For example, siRNA-mediated silencing of Cyclin A1 has been used in leukemia cell lines to investigate its role in cell proliferation and apoptosis. Similarly, shRNA-based approaches, which can be stably integrated into the genome for long-term silencing, have been employed to study the effects of Cyclin A1 depletion in different cancer models.
To investigate the function of Cyclin A1 in a whole organism, gene knockout mouse models have been generated. In these models, the gene encoding Cyclin A1 is inactivated, and the resulting phenotype provides insights into the protein's physiological roles.
Overexpression Systems (e.g., Transient Transfection, Retroviral Infection)
The functional characterization of Cyclin A1 relies heavily on molecular techniques that manipulate its expression levels within cells. Overexpression systems are pivotal for elucidating its roles in processes like cell cycle progression, proliferation, and tumorigenesis. nih.govnih.gov Both transient and stable overexpression methods are employed, each offering distinct advantages for experimental design.
Transient Transfection: This method is used for temporary overexpression of Cyclin A1 and is suitable for short-term assays. nih.gov Studies have utilized plasmid vectors, such as those encoding a Cyclin A1-EGFP fusion protein, introduced into cell lines like PC3 (prostate cancer) via electroporation. nih.gov This approach has been instrumental in assessing the immediate impact of elevated Cyclin A1 levels on cellular behaviors like invasion. nih.gov Similarly, transient transfection of Cyclin A1 promoter constructs into various myeloid and non-myeloid cell lines has been used to analyze promoter activity and its regulation by transcription factors like c-myb. ashpublications.org
Viral Infection Systems: For long-term, stable expression or in cell types that are difficult to transfect, viral vectors are the preferred method. Adenoviral vectors have been used to achieve long-term overexpression of Cyclin A1 in PC3 cells for in-vitro invasion assays and in-vivo mouse models of metastasis. nih.gov Retroviral systems are also commonly employed. nih.gov For instance, retroviral infection has been used to force Cyclin A1 overexpression in NIH3T3 and U937 leukemic cells to study its effect on S-phase entry. nih.gov Conversely, these systems can be adapted to deliver short hairpin RNA (shRNA) targeting Cyclin A1, effectively depleting the endogenous protein to study the consequences of its loss, such as reduced cell invasiveness. nih.gov Commercially available reagents, including full-length cDNA clones and overexpression lysates generated in systems like HEK293T or baculovirus-infected insect cells, further facilitate these research applications. sinobiological.com
Table 1: Examples of Overexpression Systems Used in Cyclin A1 Research
| Method | Vector/System | Cell Line(s) | Research Purpose | Reference(s) |
|---|---|---|---|---|
| Transient Transfection | pCMS-EGFP-Cyclin A1 Plasmid | PC3 | Short-term overexpression to study cell invasion. | nih.gov |
| Transient Transfection | Cyclin A1 promoter-luciferase construct | HeLa, PC3, U937, Kcl22 | Analysis of promoter activity. | ashpublications.org |
| Transient Transfection | FLAG-cyclin A1 plasmid | A549 | Study of post-transcriptional regulation. | uni.lu |
| Retroviral Infection | Retroviral vector | NIH3T3, U937 | Forced overexpression to study S-phase entry. | nih.gov |
| Adenoviral Infection | Adenovirus expressing Cyclin A1-EGFP | PC3 | Long-term overexpression for invasion and metastasis studies. | nih.gov |
| Retroviral Infection | Retrovirus expressing Cyclin A1 shRNA | PC3 | Depletion of endogenous Cyclin A1 to study invasion. | nih.gov |
Cell Synchronization Techniques for Cell Cycle Phase-Specific Analysis
Given that the function of cyclins is intrinsically linked to the phases of the cell cycle, synchronizing cell populations is a critical methodological prerequisite for studying Cyclin A1. tandfonline.com These techniques arrest cells at specific stages, allowing for the analysis of phase-dependent expression and activity. nih.govresearchgate.net The expression of both Cyclin A1 mRNA and protein has been shown to fluctuate throughout the cell cycle, generally being low before S phase and increasing significantly through the S and G2/M phases. nih.gov
A variety of pharmacological agents are used to achieve synchronization:
Serum Starvation: Placing cells in a low-serum medium arrests them in a quiescent state (G0). nih.govoup.com
Mimosine: This plant amino acid arrests cells in the late G1 phase. nih.govoup.com
Aphidicolin: An inhibitor of DNA polymerase α, it blocks cells at the G1/S boundary. nih.govoup.com
Thymidine (B127349): As a DNA synthesis inhibitor, excess thymidine can arrest cells at the G1/S boundary. A double thymidine block is a common method for tight synchronization at this checkpoint. nih.gov
Nocodazole: This agent disrupts microtubule formation, arresting cells in the G2/M phase. nih.govnih.gov
By applying these agents and then collecting cells at various time points after release from the block, researchers can obtain enriched populations of cells at each phase of the cell cycle (G0, G1, S, and G2/M). nih.govnih.gov This has been essential for demonstrating the cell cycle-regulated expression pattern of Cyclin A1 and its associated kinase activity, which peaks in the G2/M phase. nih.gov
Table 2: Common Cell Synchronization Agents for Cell Cycle Analysis
| Agent | Mechanism of Action | Cell Cycle Arrest Point | Reference(s) |
|---|---|---|---|
| Serum Deprivation | Induces quiescence by removing growth factors. | G0 Phase | nih.govoup.com |
| Mimosine | Plant amino acid, inhibits DNA replication initiation. | Late G1 Phase | nih.govoup.com |
| Aphidicolin | Reversible inhibitor of DNA polymerase α and δ. | G1/S Boundary | nih.govoup.com |
| Thymidine (Double Block) | Inhibits DNA synthesis by blocking dNTP production. | G1/S Boundary | nih.gov |
| Nocodazole | Inhibitor of microtubule polymerization. | G2/M Phase | nih.govresearchgate.net |
Advanced Structural Biology Techniques
X-ray Crystallography of Cyclin-CDK Complexes to Resolve Interaction Interfaces
High-resolution structural data from X-ray crystallography are fundamental to understanding the precise molecular mechanisms of Cyclin-CDK regulation. While specific crystal structures of the Cyclin A1-CDK complex are not as prevalent in the literature, the extensive structural work on the highly homologous Cyclin A2-CDK2 complex provides an excellent model for the interaction. nih.govnih.gov These studies reveal that cyclins act as scaffolding proteins that are essential for activating their CDK partners. nih.gov
The crystal structure of the human Cyclin A-CDK2 complex shows that the interaction is extensive, mediated primarily through the "cyclin box," a conserved domain in all cyclins. nih.govnih.gov This domain engages the CDK, causing significant conformational changes in the kinase that are required for its activity. Specifically, the N-terminal lobe of the cyclin box binds to the C-terminal lobe of the CDK, which repositions the CDK's αC-helix into an active conformation. nih.gov A key feature of the activated complex is the phosphorylation of a threonine residue (Thr160 in CDK2) in the CDK's activation loop, which acts as a structural hub stabilized by interactions with several conserved residues. nih.gov The interface is extensive, burying a large surface area and ensuring a stable, active heterodimer. nih.gov This structural framework is crucial for recognizing and phosphorylating substrate proteins.
Fragment-Based Screening to Map Ligand Binding Sites and Protein-Protein Interaction Hotspots
Fragment-based screening has emerged as a powerful technique to identify and characterize binding sites on protein surfaces, including those critical for protein-protein interactions (PPIs). A recent approach utilized a specialized library of small, halogenated fragments called "FragLites" to map the binding surfaces of the active CDK2-Cyclin A complex through X-ray crystallography. researchgate.net This method proved highly effective, achieving a hit rate of 90% and comprehensively mapping the complex's interactome. researchgate.net
The screening successfully identified clusters of fragments binding to known functional hotspots, including:
The ATP-binding site on CDK2. biorxiv.org
The RXL motif binding site on Cyclin A, a hydrophobic patch that recruits many substrate proteins. biorxiv.org
Crucially, this unbiased screening also identified a novel, highly populated binding site located at the interface between CDK2 and Cyclin A, which was not previously characterized. This demonstrates the utility of fragment-based screening not only for confirming known interaction sites but also for discovering new ones. Such hotspots represent attractive targets for the development of allosteric inhibitors or chemical probes that could disrupt specific PPIs without targeting the highly conserved ATP-binding pocket, potentially offering greater selectivity. rsc.org
Table 3: Findings from Fragment-Based Screening of the CDK2-Cyclin A Complex
| Finding | Description | Significance | Reference(s) |
|---|---|---|---|
| High Hit Rate | 90% of the fragments in the library were observed to bind to the protein complex. | Demonstrates the effectiveness of the FragLite library for mapping protein surfaces. | researchgate.net |
| Mapping of Known Sites | Strong clusters of fragments bound to the CDK2 active site and the Cyclin A RXL substrate recruitment site. | Validates the technique's ability to identify functionally important protein-protein interaction hotspots. | biorxiv.org |
| Discovery of a Novel Site | A significant cluster of fragments identified a previously uncharacterized binding site at the CDK2-Cyclin A interface. | Reveals a new potential target for allosteric modulation of CDK2-Cyclin A activity. |
Peptide Synthesis and Applications
Utility of Synthesized Cyclin-A1 (271-279) Peptide for T-cell Immunity and Antigen Presentation Studies
The specific peptide fragment Cyclin-A1 (271-279) has been identified as an immunogenic epitope, making its synthetic form a valuable tool for immunological research, particularly in the context of cancer immunotherapy. jpt.comnih.gov The peptide corresponds to the amino acid sequence FLDRFLSCM and is recognized by the immune system when presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01. jpt.com
Research has identified Cyclin A1 as a "leukemia-testis-antigen," a class of proteins that are highly expressed in cancer cells (specifically in acute myeloid leukemia (AML) stem cells) but have very limited expression in normal adult tissues, with the exception of the testis. nih.gov This tumor-specific expression pattern makes Cyclin A1 an attractive target for T-cell-based therapies. nih.gov
The synthesized Cyclin-A1 (271-279) peptide is used to:
Stimulate antigen-specific T-cells in vitro: It serves as a high-quality epitope for use in various T-cell assays, including ELISPOT, Intracellular Cytokine Staining (ICS), and cytotoxicity assays. jpt.com
Generate and characterize T-cell clones: Researchers have used Cyclin A1 peptide libraries to generate CD8+ T-cell clones. nih.gov Specific clones that recognize the Cyclin-A1 (271-279) epitope have been shown to effectively kill not only peptide-pulsed target cells but also AML cell lines and primary AML patient cells that endogenously express Cyclin A1. nih.gov
Map T-cell epitopes: The peptide is crucial for mapping the specific regions of the Cyclin A1 protein that are immunogenic and can be targeted by the immune system. jpt.comnih.gov
These applications highlight the critical role of the synthesized Cyclin-A1 (271-279) peptide in advancing our understanding of anti-leukemia immunity and developing novel immunotherapeutic strategies. nih.gov
Table 4: Specifications of Synthesized Cyclin-A1 (271-279) Peptide
| Attribute | Specification | Reference(s) |
|---|---|---|
| Protein | Human Cyclin A1 (CCNA1) | jpt.com |
| Amino Acid Position | 271-279 | jpt.com |
| Peptide Sequence | H-FLDRFLSCM-OH | jpt.com |
| MHC Restriction | HLA-A*02:01 | jpt.comnih.gov |
| Primary Application | T-cell immunity studies (e.g., ELISPOT, ICS, cytotoxicity assays). | jpt.com |
| Research Field | Cancer immunotherapy, antigen presentation. | nih.gov |
Application in Peptide-Based Binding Assays for Ligand Identification
Peptide fragments derived from larger proteins, such as Cyclin A1 (271-279), serve as valuable tools in various methodological approaches aimed at identifying and characterizing binding partners or ligands. These peptide-based assays are instrumental in screening for molecules that interact with specific domains of the parent protein, thereby providing insights into its biological function and potential therapeutic targeting. The core principle involves using the peptide as a bait to capture interacting molecules or as a competitor to identify compounds that bind to the same site on a target protein.
Several types of peptide-based binding assays are employed for ligand identification for Cyclin A1 and its associated complexes. These methods range from traditional biochemical assays to high-throughput screening techniques.
In Vitro Binding Assays: One common approach is the in vitro binding assay, which can confirm direct physical interactions between a peptide and a potential ligand. A prominent example is the Glutathione S-transferase (GST) pull-down assay. In this method, a protein of interest is expressed as a fusion protein with GST and immobilized on glutathione-coated beads. These beads are then incubated with a cell lysate or a solution containing a labeled potential binding partner, such as in vitro-translated and 35S-labeled Cyclin A1. nih.gov After incubation and washing, the proteins bound to the GST-fusion protein are eluted and identified, often by immunoblotting. This technique has been successfully used to demonstrate the interaction between Cyclin A1 and proteins like E2F-1 and members of the Retinoblastoma (Rb) protein family. nih.govnih.gov For instance, studies have shown that the first 150 N-terminal residues of E2F-1 are sufficient to bind to Cyclin A1. nih.gov Similarly, deletion mutants of Cyclin A1 have been used to map the Rb binding domain to residues 78-240. nih.gov
Competitive Binding Assays: Competitive binding assays are a powerful tool for identifying and quantifying the affinity of new ligands. researchgate.net These assays typically involve a known labeled ligand (a probe) that binds to a target protein and an unlabeled test compound (the potential ligand). The assay measures the ability of the test compound to displace the labeled probe from the target. The concentration of the inhibitor required to reduce the binding of the labeled ligand by 50% is known as the IC50 value. giffordbioscience.com
Fluorescence-based assays are a common format for competitive binding. For example, a fluorescent peptide sensor can be designed by incorporating a fluorophore into a short cyclin A binding sequence. researchgate.net This probe exhibits a significant change in fluorescence emission upon binding to the Cyclin A Binding Groove (CBG). When a competitive binder is added, it displaces the fluorescent probe, leading to a measurable reduction in fluorescence. researchgate.net This method allows for the quantitative determination of the dissociation constant (Kd) or inhibition constant (Ki) of the unknown binder. researchgate.netgiffordbioscience.com Studies using a pentapeptide from the p21 protein (RRLIF) in a fluorescence polarization (FP) competitive binding assay have been used to determine the IC50 values for various peptide analogs targeting the CDK2/Cyclin A complex. acs.org
High-Throughput Screening (HTS) and Peptide Arrays: To screen large numbers of potential ligands efficiently, high-throughput methods are employed. Large-scale peptide binding assays can measure the relative binding strength of tens of thousands of peptides to multiple human cyclins, including Cyclin A. biorxiv.org One such method is the Systematic Intracellular Motif Binding Analysis (SIMBA), a quantitative intracellular assay where binding between a protein domain and a peptide regulates a yeast growth arrest pathway. nih.govnih.gov This allows for the rapid quantification of the binding strength of thousands of variant motifs in parallel. nih.gov These approaches have been instrumental in identifying a broad repertoire of cyclin docking motifs beyond the canonical sequences. biorxiv.org
The data below illustrates the type of results obtained from peptide-based binding assays, showing the binding affinities of various peptide ligands to the Cyclin A/CDK2 complex.
Table 1: Binding Affinities of p21-Derived Peptide Analogs to Cyclin A/CDK2
This table presents the inhibitory concentration (IC50) values for a series of pentapeptides derived from the p21 sequence (RRLIF), as determined by a fluorescence polarization (FP) competitive binding assay. The variations in the peptide sequence help to map the key residues required for binding to the cyclin binding groove.
| Compound ID | Peptide Sequence | Modification | IC50 for CDK2/Cyclin A (μM) acs.org |
|---|---|---|---|
| 9 | Arg-Arg-Leu-Ile-Phe | Base Peptide (p21 derived) | 1.01 |
| 10 | Ala-Arg-Leu-Ile-Phe | Arg to Ala substitution | >100 |
| 11 | Cit-Arg-Leu-Ile-Phe | Arg to Citrulline substitution | 40.2 |
| 12 | Arg-Ala-Leu-Ile-Phe | Arg to Ala substitution | 2.01 |
| 13 | Arg-Cit-Leu-Ile-Phe | Arg to Citrulline substitution | 4.13 |
| 14 | Arg-Arg-Ala-Ile-Phe | Leu to Ala substitution | 10.1 |
Data sourced from studies on p21-derived peptide inhibitors. acs.org
Yeast-Based Hybrid Systems: Yeast two-hybrid (Y2H) or triple-hybrid systems are genetic methods used to discover protein-protein and protein-peptide interactions. nih.gov In a yeast triple-hybrid screen designed to find interaction partners for the Cyclin A1-CDK2 complex, several novel and known proteins were identified. This approach confirmed interactions by subsequent GST pull-down assays and co-immunoprecipitation. nih.gov
The following table lists some of the interaction partners of the Cyclin A1-CDK2 complex that have been identified through such screening methodologies.
Table 2: Identified Interaction Partners of the Cyclin A1-CDK2 Complex
This table summarizes proteins found to interact with the Cyclin A1-CDK2 complex, identified primarily through yeast triple-hybrid screens and confirmed with biochemical assays. These partners link Cyclin A1 to a variety of cellular processes.
| Identified Ligand/Partner | Full Name | Associated Cellular Process | Identification Method nih.gov |
|---|---|---|---|
| INCA1 | Inhibitor of CDK interacting with Cyclin A1 | Cell Cycle Control | Yeast Triple-Hybrid |
| GPS2 | G-protein pathway suppressor 2 | Signaling | Yeast Triple-Hybrid |
| Ku70 | Ku70 | DNA Repair | Yeast Triple-Hybrid |
| RACK1/GNB2L1 | Receptor for activated protein kinase C1 | Signaling | Yeast Triple-Hybrid |
| RBM4 | mRNA-binding motif protein 4 | Splicing | Yeast Triple-Hybrid |
| E2F-1 | E2F Transcription Factor 1 | Transcription, Cell Cycle | In Vitro Binding Assay nih.govnih.gov |
| Rb | Retinoblastoma protein | Transcription, Cell Cycle | In Vitro Binding Assay nih.govnih.gov |
Pathological Contexts and Molecular Mechanisms of Cyclin A1 Dysregulation
Role in Hematological Malignancies
Cyclin A1 is predominantly expressed in hematological malignancies with myeloid differentiation. nih.gov Its expression is normally restricted to specific tissues like the testis and brain, but it becomes aberrantly activated in various blood cancers, pointing to its significant role in leukemogenesis. nih.govatlasgeneticsoncology.org
Aberrant Overexpression and Abnormal Expression Patterns in Acute Myeloid Leukemia (AML) and Chronic Myelogenous Leukemia (CML)
Overexpression of Cyclin A1 is a frequent finding in acute myeloid leukemia (AML). nih.govashpublications.org Studies have shown high levels of Cyclin A1 in a significant portion of AML patients, particularly in subtypes like acute promyelocytic leukemia (M3) and myeloblastic leukemia (M2). nih.govnih.gov In fact, Cyclin A1 is overexpressed in up to 82% of AML cells, including the critical leukemic stem cell population. ashpublications.org This overexpression is often associated with a poorer prognosis. fredhutch.org
In Chronic Myelogenous Leukemia (CML), Cyclin A1 mRNA has been detected in a high percentage of patients at diagnosis and in those who have progressed to the more aggressive blastic transformation phase. nih.gov While one study noted no significant difference in the level of Cyclin A1 expression over the course of CML, its presence in the majority of CML cases suggests its involvement in the disease process. tandfonline.com Interestingly, treatment of chronic phase CML with therapies like hydroxyurea (B1673989) and/or interferon α has been shown to reduce Cyclin A1 levels, and complete cytogenetic remission is associated with its absence. tandfonline.com
Table 1: Cyclin A1 Expression in Hematological Malignancies
| Malignancy | Expression Status | Associated Findings |
| Acute Myeloid Leukemia (AML) | Aberrantly overexpressed in up to 82% of cases. ashpublications.org | High expression is linked to poorer disease-free survival. ashpublications.org Found in leukemic stem cells. nih.govashpublications.org |
| Chronic Myelogenous Leukemia (CML) | Expressed in the majority of patients at diagnosis and in blastic transformation. nih.gov | Levels can be reduced with treatment. tandfonline.com |
Contribution to Uncontrolled Cell Proliferation and Impaired Differentiation in Leukemic Cells
The overexpression of Cyclin A1 is not merely a bystander effect; it actively drives the leukemic phenotype by promoting uncontrolled cell proliferation and hindering normal differentiation. In AML, Cyclin A1 contributes to the malignant phenotype through its pro-proliferative and anti-apoptotic activities. nih.gov Transgenic mice overexpressing Cyclin A1 develop abnormal myelopoiesis and can progress to AML, providing direct evidence of its leukemogenic potential. nih.govnih.gov This suggests that while Cyclin A1 overexpression is necessary for abnormal myelopoiesis, it may not be sufficient on its own to cause the full transformation, likely requiring cooperation with other oncogenic events. nih.gov
Cyclin A1 is thought to be essential for the proliferation of early hematopoietic progenitor cells and their leukemic counterparts, which are often blocked at a specific stage of differentiation. nih.gov High levels of Cyclin A1 are particularly associated with leukemias that are arrested at the myeloblast and promyelocyte stages. nih.gov The fusion protein PML-RARα, characteristic of acute promyelocytic leukemia, can activate the expression of Cyclin A1, which in turn contributes to the cell cycle progression of leukemic blasts and represses genes necessary for granulocytic differentiation. iiarjournals.org
Modulation of WT1 Expression in Acute Myeloid Leukemia Cells
A key mechanism through which Cyclin A1 exerts its effects in AML is by modulating the expression of the Wilms' tumor 1 (WT1) gene. spandidos-publications.com Studies have shown that overexpression of Cyclin A1 in myeloid cells leads to the repression of WT1 at both the mRNA and protein levels. nih.govspandidos-publications.com This is significant because WT1 can act as a tumor suppressor, and its inhibition of colony growth and induction of a G1 cell cycle arrest can be counteracted by Cyclin A1. nih.govspandidos-publications.com
Specifically, the overexpression of a particular WT1 isoform induces a G1 cell cycle arrest, which is abrogated when Cyclin A1 is co-transfected. nih.govspandidos-publications.com This suggests that the suppression of WT1 by Cyclin A1 may be a crucial step in promoting the growth and survival of leukemic cells. nih.govspandidos-publications.com The interplay between these two molecules highlights a specific pathway through which Cyclin A1 contributes to leukemogenesis.
Implications in Solid Tumors (e.g., Testicular Germ Cell Tumors, Specific Carcinomas)
The pathological significance of Cyclin A1 is not limited to hematological malignancies. Aberrant expression has also been documented in a variety of solid tumors.
Notably, high levels of Cyclin A1 are found in aggressive testicular germ cell tumors. atlasgeneticsoncology.orgnih.gov Among the different subtypes, embryonal cell carcinomas and immature teratomas show the highest expression levels, while seminomas and yolk sac tumors have intermediate levels, and mature teratomas have very low expression. nih.gov This correlation with aggressiveness suggests a role for Cyclin A1 in the tumorigenesis of germ cells. nih.gov
Besides testicular cancer, substantial Cyclin A1 expression has been observed in ovarian and endometrial cancers. nih.gov In prostate cancer, Cyclin A1 has been implicated in invasion and metastasis. atlasgeneticsoncology.org Furthermore, studies have identified Cyclin A1 dysregulation in esophageal squamous cell carcinoma, where its increased expression is associated with a poor prognosis. spandidos-publications.com In contrast, Cyclin A1 expression is very low in other cancers like breast cancer, non-small cell lung cancer, and cervical carcinoma. nih.gov
Table 2: Cyclin A1 Expression in Solid Tumors
| Tumor Type | Expression Level | Pathological Implication |
| Testicular Germ Cell Tumors | High in aggressive subtypes (embryonal cell carcinomas, immature teratomas). nih.gov | Suggests a role in germ cell tumorigenesis. nih.gov |
| Ovarian Cancer | Substantial expression. nih.gov | Overexpressed in ≥50% of cases. fredhutch.org |
| Endometrial Cancer | Substantial expression. nih.gov | |
| Prostate Cancer | Implicated in invasion and metastasis. atlasgeneticsoncology.org | |
| Esophageal Squamous Cell Carcinoma | Increased expression. spandidos-publications.com | Associated with poor prognosis. spandidos-publications.com |
Molecular Mechanisms of Cyclin A1-Mediated Pathogenesis
The pathogenic role of Cyclin A1 stems from its fundamental function in cell cycle regulation. Its dysregulation leads to a cascade of events that disrupt normal cellular processes and promote cancer development.
Dysregulation of Cell Cycle Checkpoints and Progression
Cyclin A1, in complex with its partner cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2, plays a role in the G1/S and G2/M transitions of the cell cycle. spandidos-publications.compatsnap.com In cancer, its overexpression can lead to the abrogation of cell cycle checkpoints. For instance, constitutive expression of Cyclin A1 in myeloid leukemia cells can lead to the dysregulation of the G2/M checkpoint. ashpublications.org This disruption prevents normal cell cycle arrest in response to cellular stress or damage, allowing for the accumulation of genetic abnormalities, a hallmark of cancer. numberanalytics.com
The overexpression of Cyclin A1 can lead to an inappropriate activation of its associated kinases, driving the cell cycle forward without proper regulation. researchgate.net In some contexts, this can lead to mitotic catastrophe, a form of cell death that occurs due to aberrant mitosis. researchgate.net Furthermore, Cyclin A1 can contribute to G1 to S phase progression in somatic cells, and its overexpression has been shown to enhance proliferation. pnas.orgnih.gov The ability of Cyclin A1 to override cell cycle checkpoints and promote proliferation is a key mechanism by which it contributes to the pathogenesis of various cancers. nih.govspandidos-publications.com
Aberrant Phosphorylation of Downstream Substrates Leading to Oncogenic Signaling
The oncogenic role of Cyclin A1 is fundamentally linked to its function as a regulatory subunit for cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2. patsnap.com The formation of Cyclin A1-CDK complexes leads to the phosphorylation of a multitude of downstream substrate proteins, thereby driving cell cycle progression. patsnap.com In many cancers, the overexpression of Cyclin A1 results in the hyperactivation of these kinase complexes, leading to uncontrolled cell division and tumor growth. patsnap.com This aberrant phosphorylation disrupts the precise timing and fidelity of cell cycle events, contributing to malignant transformation. mdpi.com
The Cyclin A1/CDK2 complex is critical for the initiation and progression of the S phase (DNA synthesis), while the Cyclin A1/CDK1 complex is essential for the G2/M transition, allowing cells to enter mitosis. patsnap.com Dysregulation of these complexes leads to the abnormal phosphorylation of key substrates that govern these checkpoints. For instance, the retinoblastoma protein (pRb) and the tumor suppressor p53 are well-known substrates whose phosphorylation by Cyclin A/CDK complexes can lead to their inactivation, thereby promoting cell cycle progression even in the presence of DNA damage. nih.gov
Further research has identified other specific substrates whose aberrant phosphorylation by Cyclin A1-containing complexes contributes to oncogenic signaling. For example, the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) by Cyclin A/Cdk1 has been shown to be a priming event for its subsequent phosphorylation by Plk1, a process necessary for ensuring high fidelity in mitotic events. nih.gov Dysregulation of this process can lead to chromosomal instability, a hallmark of cancer. In prostate cancer, Cyclin A1 contributes to invasion by modulating the expression of matrix metalloproteinases (MMPs) and Vascular Endothelial Growth Factor (VEGF). nih.gov Additionally, the Proline-, Glutamic Acid-, and Leucine-Rich Protein 1 (PELP1), an estrogen receptor (ER) coregulator, has been identified as a novel substrate for interphase CDKs. aacrjournals.org The phosphorylation of PELP1 by CDKs is crucial for its oncogenic functions, including the modulation of E2F1 transactivation functions and coupling ER signaling with the cell cycle machinery. aacrjournals.org
The constitutive activation of signaling pathways, such as those driven by FLT3-Internal Tandem Duplications (FLT3-ITD) in Acute Myeloid Leukemia (AML), can also lead to aberrant phosphorylation of cell cycle regulators downstream of Cyclin A1. iiarjournals.org This highlights a network of signaling events where oncogenic kinases can cause the dysregulation of Cyclin A1/CDK activity, leading to altered phosphorylation of substrates like CDC25C and promoting leukemic cell cycle progression. iiarjournals.org
Table 1: Downstream Substrates of Cyclin A1/CDK Complexes and Their Role in Oncogenic Signaling
| Substrate | Phosphorylating Complex | Function in Normal Cells | Consequence of Aberrant Phosphorylation | Associated Cancers | Citations |
| Retinoblastoma protein (pRb) | Cyclin A1/CDK2 | Inhibits G1-S transition by repressing E2F transcription factors. | Inactivation of pRb, leading to uncontrolled E2F activity and cell cycle entry. | Various solid tumors | nih.gov |
| p53 | Cyclin A1/CDK2 | Tumor suppressor that induces cell cycle arrest or apoptosis in response to DNA damage. | Inhibition of p53's pro-apoptotic and cell cycle arrest functions. | Various solid tumors | nih.gov |
| MYPT1 | Cyclin A1/CDK1 | Regulates kinetochore-microtubule attachments during mitosis. | Disrupted mitotic fidelity, leading to chromosomal instability. | General cancer mechanism | nih.gov |
| PELP1 | Cyclin A1/CDK2, Cyclin A1/CDK4 | Nuclear receptor coregulator involved in estrogen receptor (ER) signaling. | Enhanced oncogenic functions, accelerated cell cycle progression, and E2F transactivation. | Breast cancer | aacrjournals.org |
| Ku proteins | Cyclin A1/CDK2 | Involved in DNA double-strand break repair. | Potential impairment of DNA repair mechanisms, contributing to genomic instability. | Leukemia | nih.gov |
Cellular Mechanisms of Apoptosis Resistance Attributed to Cyclin A1 Activity
Overexpression of Cyclin A1 not only promotes cellular proliferation but also confers significant resistance to apoptosis (programmed cell death), a critical hallmark of cancer. nih.gov This anti-apoptotic function contributes to tumor progression and resistance to various cancer therapies, including chemotherapy and radiation, which primarily act by inducing apoptosis in cancer cells. patsnap.comnih.gov
One of the key mechanisms by which Cyclin A1 exerts its anti-apoptotic effects is through the modulation of major apoptosis regulatory pathways. Studies in leukemia cells have shown that Cyclin A1's anti-apoptotic functions are mediated through its interactions with the retinoblastoma (Rb) and Ku proteins. nih.gov The interaction with Rb can influence the E2F1 transcription factor, which has dual roles in both proliferation and apoptosis. By modulating E2F1 activity, Cyclin A1 can tip the balance away from cell death towards survival. oncotarget.com
Cyclin A1 is also implicated as a downstream player in the p53-dependent apoptosis pathway. nih.gov The tumor suppressor p53 normally responds to cellular stress by activating genes that lead to cell cycle arrest or apoptosis. aacrjournals.org By influencing this pathway, elevated Cyclin A1 levels can help cancer cells evade p53-mediated cell death. The CDK inhibitor p21, a key transcriptional target of p53, plays a complex role in this process. While p21 is known to mediate cell cycle arrest, it can also protect cells from apoptosis by suppressing CDK activity that appears necessary for caspase activation downstream of the mitochondria. aacrjournals.org Therefore, the dysregulation of the Cyclin A1/CDK/p21 axis can directly contribute to apoptosis resistance.
Conceptual Approaches for Modulating Cyclin A1 Activity at the Molecular Level
Strategies for Inhibition of Cyclin A1-CDK Complex Formation
Given the central role of Cyclin A1/CDK hyperactivation in cancer, a primary therapeutic strategy involves preventing the formation of these functional kinase complexes. patsnap.com By disrupting the interaction between Cyclin A1 and its CDK partners, these inhibitors can halt the phosphorylation of key substrates, leading to cell cycle arrest and, in some cases, the induction of apoptosis. patsnap.com This approach is being explored through the development of small-molecule inhibitors and monoclonal antibodies designed to be highly selective for cancer cells, which often exhibit elevated levels of Cyclin A1. patsnap.com
The activity of CDK/cyclin complexes is naturally regulated by endogenous proteins known as cyclin-dependent kinase inhibitors (CKIs). mdpi.comjelsciences.com These CKIs fall into two main families:
The INK4 family (Inhibitors of CDK4), which includes proteins like p16(INK4a), p15(INK4b), p18(INK4c), and p19(INK4d). These proteins specifically bind to CDK4 and CDK6, preventing their association with D-type cyclins. mdpi.com
The Cip/Kip family (CDK-interacting protein/Kinase inhibitory protein), which includes p21(Cip1), p27(Kip1), and p57(Kip2). This family has a broader specificity and can inhibit a range of CDK/cyclin complexes, including Cyclin A1/CDK2. mdpi.comnih.gov
Therapeutic strategies often aim to mimic the action of these natural inhibitors or to develop compounds that bind to either the cyclin or the CDK subunit to sterically hinder the formation of the active complex. jelsciences.com Small-molecule inhibitors that target the ATP-binding pocket of CDKs have been a major focus of drug development. However, the high conservation of this pocket across the CDK family presents a challenge for achieving selectivity. nih.gov More specific CDK1 inhibitors, such as RO-3306, have been developed and shown to induce G2/M phase cell cycle arrest. researchgate.net The development of inhibitors that specifically target the Cyclin A1-CDK interface, rather than the ATP pocket, represents a promising avenue for achieving greater specificity and reducing off-target effects associated with broader CDK inhibition. patsnap.commdpi.com
Table 2: Conceptual Strategies for Inhibiting Cyclin A1-CDK Complex Activity
| Strategy | Mechanism of Action | Examples/Targets | Desired Outcome | Citations |
| Small-Molecule Inhibitors | Competitively or allosterically bind to CDK1/CDK2 to prevent Cyclin A1 binding or kinase activity. | RO-3306 (CDK1 specific), Dinaciclib (CDK 1/2/5/9 inhibitor). | Cell cycle arrest (G2/M phase), induction of apoptosis. | patsnap.comresearchgate.net |
| Monoclonal Antibodies | Bind to an epitope on Cyclin A1 or its CDK partner, sterically hindering complex formation. | In developmental stages. | Selective disruption of the Cyclin A1-CDK interaction in cancer cells. | patsnap.com |
| Peptidomimetics | Mimic the binding interface between Cyclin A1 and CDK, acting as competitive inhibitors. | Peptides designed from protein interaction domains. | Disruption of protein-protein interaction, leading to complex destabilization. | nih.gov |
| CKI Mimetics | Small molecules designed to replicate the inhibitory function of natural CKIs like p21 or p27. | Cip/Kip family mimetics. | Broad-spectrum inhibition of CDK/cyclin complexes, including Cyclin A1/CDK2. | mdpi.comjelsciences.com |
Targeting Specific Protein-Protein Interactions Involving Cyclin A1 and its Peptide Regions
Beyond inhibiting the formation of the entire Cyclin A1-CDK complex, a more refined approach involves targeting specific protein-protein interactions (PPIs) mediated by distinct regions or domains of the Cyclin A1 protein. nih.gov PPIs are essential for nearly all cellular processes, and their surfaces are often large and flat, making them challenging targets for traditional small molecules. nih.gov However, peptides and peptidomimetics are well-suited for this task as they can mimic a protein surface and effectively compete for binding. nih.govfrontiersin.org It is estimated that 15–40% of all PPIs are mediated by short, linear peptide motifs, making them ideal starting points for rational drug design. nih.gov
The interaction between a cyclin and its CDK partner is a classic example of a PPI that is critical for kinase activation. mdpi.com Targeting this specific interaction offers a path to highly selective inhibition. For instance, research into the CDK9/Cyclin T1 complex has demonstrated that peptides designed based on the binding region of Cyclin T1 can successfully inhibit the interaction and subsequent kinase activity. frontiersin.org This same principle can be applied to the Cyclin A1-CDK1/2 interaction. The Cyclin A1 protein contains specific domains, such as the cyclin box, which are responsible for binding to CDKs. The region "Cyclin-A1 (271-279)" falls within a domain that could be crucial for mediating these interactions or for docking with substrate proteins.
The strategy involves identifying the key amino acid residues within the Cyclin A1 (271-279) peptide region that form the "hot spots" of the interaction surface. Peptides or small molecules can then be designed to mimic this region, acting as competitive inhibitors that bind to the CDK partner and prevent its association with native Cyclin A1. nih.gov Another approach is to target docking sites on the kinase that are distinct from the active site but are required for substrate recognition and binding. nih.gov A peptide that mimics a substrate's docking motif could selectively block the phosphorylation of that specific substrate without inhibiting the general activity of the kinase. nih.gov The development of macrocyclic peptides is particularly promising, as cyclization can increase stability, improve cell permeability, and lock the peptide into the bioactive conformation required for high-affinity binding. frontiersin.org These advanced strategies hold the potential to create highly specific modulators of Cyclin A1 function, targeting the pathological consequences of its dysregulation with greater precision.
Future Research Trajectories for Cyclin A1 271 279
Elucidation of Precise Functional Contributions of the (271-279) Region to Cyclin A1 Biological Activity
Future research should focus on determining whether this nine-amino-acid sequence plays a direct role in the core functions of Cyclin A1. Key research questions include:
Mediation of Protein-Protein Interactions: Does the (271-279) region form part of a binding motif for key interaction partners of Cyclin A1? Studies have shown that the C-terminus of Cyclin A1 interacts with the DNA repair protein Ku70. nih.govresearchgate.net It is plausible that the 271-279 sequence is a critical component of this interaction interface. Investigating this potential link could reveal a role for this peptide in DNA double-strand break repair, a process in which the Cyclin A1-CDK2 complex is known to be involved. nih.gov
Influence on Kinase Activity: Does this region influence the catalytic activity of the Cyclin A1-CDK2 complex? It could potentially act as a docking site for substrates or allosterically modulate the kinase's function.
Role in Subcellular Localization: While Cyclin A1 is primarily a nuclear protein, it can be found in the cytoplasm in certain leukemic cells. atlasgeneticsoncology.org Research is needed to determine if the (271-279) region contains any signals that contribute to the nuclear import, export, or specific subnuclear localization of the protein.
High-Resolution Structural Analysis of Cyclin-A1 (271-279) in Complex with Novel or Known Binding Partners
To date, there is a lack of high-resolution structural data for the Cyclin-A1 (271-279) peptide when bound to its interacting partners. Such structural information is paramount for understanding the molecular basis of its function and for designing targeted therapeutic interventions.
Future research efforts should prioritize the following:
Crystallography and Cryo-EM Studies: Determining the crystal or cryo-electron microscopy structure of the Cyclin-A1 (271-279) peptide in complex with its known binding partner, the HLA-A*02:01 molecule, would provide a precise blueprint of this immunologically significant interaction.
NMR Spectroscopy: For potential non-MHC binding partners, such as a domain of the Ku70 protein, nuclear magnetic resonance (NMR) spectroscopy could be employed to study the interaction in solution, providing insights into the dynamics of the complex.
Computational Modeling: In conjunction with experimental methods, advanced computational modeling and molecular dynamics simulations can predict the conformation of the peptide and its binding interfaces, guiding further experimental validation. nih.gov
| Research Objective | Proposed Methodologies | Potential Insights |
| Determine the structure of the peptide-HLA complex | X-ray Crystallography, Cryo-EM | Precise mapping of the epitope-MHC interface, understanding the basis of T-cell recognition. |
| Investigate interaction with non-MHC partners (e.g., Ku70) | NMR Spectroscopy, Co-immunoprecipitation followed by Mass Spectrometry | Identification of specific residues involved in binding, understanding the dynamics of the interaction. |
| Predict peptide conformation and binding | Molecular Dynamics Simulations, Peptide Docking | Generation of structural hypotheses to guide experimental work, virtual screening for potential binding partners. |
Investigation of the (271-279) Region as a Potential Epitope or Molecular Target in Specific Disease Contexts
The most well-characterized function of the Cyclin-A1 (271-279) peptide is its role as an immunogenic epitope. It is recognized by cytotoxic T-lymphocytes (CTLs) in the context of the HLA-A*02:01 allele, making it a "cancer-testis antigen"—an antigen expressed in tumor cells and in immunologically privileged sites like the testis, but not in most normal tissues. google.comatlasgeneticsoncology.org
This property has been leveraged in the context of:
Acute Myeloid Leukemia (AML): Cyclin A1 is overexpressed in AML, and the (271-279) epitope is naturally processed and presented on primary AML cells, where it can be recognized and targeted by specific T-cells. google.comfu-berlin.de
Ovarian Cancer: This peptide has also been identified as a promising antigen for T-cell therapy in high-grade ovarian cancer. fu-berlin.de
Future research should expand on these findings to explore:
Prevalence in Other Malignancies: Screening a wider range of cancers for the expression of Cyclin A1 and the presentation of the (271-279) epitope is warranted. This could identify new patient populations that may benefit from targeted immunotherapy.
Role in Non-Cancerous Diseases: Given Cyclin A1's role in cell cycle and DNA repair, it is conceivable that this region could be relevant in other pathological contexts involving cellular proliferation or genomic instability.
Development of T-Cell Receptor (TCR)-based Therapies: The identification of this specific epitope allows for the development of engineered T-cells expressing TCRs with high affinity for the peptide-MHC complex, a promising avenue for adoptive cell therapy. fu-berlin.de
Development of Advanced Methodologies for Studying Peptide-Mediated Interactions and their Functional Consequences
Studying the specific interactions of a short peptide like Cyclin-A1 (271-279) requires sophisticated and sensitive techniques. Future progress will depend on the application and refinement of advanced methodologies.
Peptide Libraries and Arrays: High-throughput screening using peptide libraries can be used to identify other proteins from cell lysates that bind to the (271-279) sequence. This could uncover previously unknown interaction partners.
Mass Spectrometry-based Immunopeptidomics: This powerful technique directly identifies peptides presented by MHC molecules on the surface of cells. Applying this to a broader range of tumor tissues can confirm the natural presentation of the (271-279) epitope and discover other Cyclin A1-derived peptides. fu-berlin.de
Biosensor Technologies: Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be used to quantitatively measure the binding kinetics (affinity and on/off rates) of the peptide to its binding partners in real-time.
Advanced Imaging: Super-resolution microscopy could be used to visualize the colocalization of Cyclin A1 with its binding partners within specific subcellular compartments, potentially implicating the (271-279) region in these interactions.
Exploration of Novel Regulatory Mechanisms that Directly or Indirectly Impact the (271-279) Region and its Functionality
The expression and function of the full-length Cyclin A1 protein are tightly regulated. This regulation occurs at multiple levels, including transcription, protein stability, and post-translational modifications (PTMs).
Future research should investigate how these regulatory networks specifically impact the 271-279 region:
Post-Translational Modifications: The amino acid sequence FLDRFLSC M contains a cysteine residue, which could be a site for PTMs such as palmitoylation or S-nitrosylation. The serine residue could be a target for phosphorylation. Investigating whether this region is modified and how such modifications affect its binding properties or recognition by the immune system is a critical next step. For example, studies on the broader Cyclin A1 protein show that its stability is regulated by ubiquitination and that this is altered during apoptosis. nih.gov It is unknown if the 271-279 region is involved in recruiting the ubiquitination machinery.
Regulation of Protein Processing: As an immunogenic epitope, the generation of the (271-279) peptide depends on the cell's antigen processing and presentation machinery, including the proteasome. Understanding how the regulation of this machinery in cancer cells affects the availability of this specific epitope for T-cell targeting is crucial for immunotherapy.
Upstream Signaling Pathways: The expression of Cyclin A1 is induced by DNA damage in a p53-dependent manner. nih.gov Exploring how different cellular stresses or signaling pathways (e.g., PI3K/Akt pathway, which is modulated by Cyclin A1) impact the accessibility or function of the 271-279 region could reveal new layers of regulation. atlasgeneticsoncology.org
Q & A
What unresolved questions about Cyclin-A1 (271-279) warrant priority in translational research?
- Methodological Answer: Prioritize:
- Mechanistic links between Cyclin-A1 and immune checkpoint inhibitors (e.g., PD-1/PD-L1 axis).
- Role in cancer stem cell maintenance via organoid models.
- Epitope spreading potential in combination therapies.
- Develop standardized panels for HLA-A2-restricted peptide validation across labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
